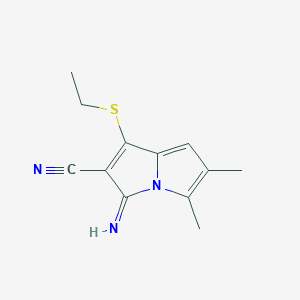

propanedinitrile CAS No. 647839-66-5](/img/structure/B12603344.png)

[1-(6-Chloropyridin-3-yl)ethyl](3,3,3-trifluoropropyl)propanedinitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(6-Chlorpyridin-3-yl)ethylpropandinitril: ist eine organische Verbindung mit einer komplexen Struktur, die einen Chlorpyridinring und eine Trifluorpropylgruppe umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(6-Chlorpyridin-3-yl)ethylpropandinitril erfolgt typischerweise in einem mehrstufigen Verfahren. Ein gängiges Verfahren umfasst die Reaktion von 6-Chlorpyridin mit Ethylbromid zur Bildung eines Zwischenprodukts, das anschließend in Gegenwart einer Base wie Kaliumcarbonat mit 3,3,3-Trifluorpropylbromid umgesetzt wird. Der letzte Schritt beinhaltet die Zugabe von Malonsäuredinitril unter basischen Bedingungen, um die gewünschte Verbindung zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann Ausbeute und Reinheit verbessern. Die Auswahl des Lösungsmittels, die Temperaturkontrolle und die Reaktionszeit sind wichtige Parameter im industriellen Syntheseprozess .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Natriumhydroxid in wässrigem oder alkoholischem Medium.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Bildung von substituierten Pyridinderivaten.

Wissenschaftliche Forschungsanwendungen

Chemie:

- Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.

- Dient als Ligand in der Koordinationschemie .

Biologie:

- Potenzieller Einsatz bei der Entwicklung von bioaktiven Molekülen und Pharmazeutika.

- Untersuchungen zu seinen Wechselwirkungen mit biologischen Makromolekülen .

Medizin:

- Untersuchungen auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und antimikrobieller Wirkungen .

Industrie:

- Einsatz bei der Produktion von Spezialchemikalien und -materialien.

- Wird in der Synthese von Agrochemikalien und Pestiziden eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von 1-(6-Chlorpyridin-3-yl)ethylpropandinitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern. Das Vorhandensein des Chlorpyridinrings und der Trifluorpropylgruppe verstärkt seine Bindungsaffinität und Spezifität. Involvierte Wege können die Hemmung der Enzymaktivität oder die Modulation der Rezeptorsignalisierung umfassen .

Wirkmechanismus

The mechanism of action of 1-(6-Chloropyridin-3-yl)ethylpropanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the chloropyridine ring and trifluoropropyl group enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 1-(6-Chlorpyridin-3-yl)-N-methylmethanamin

- 2-Chlor-5-(methylaminomethyl)pyridin

- 1-(3-Chlorpyridin-2-yl)ethanon

Vergleich:

- 1-(6-Chlorpyridin-3-yl)-N-methylmethanamin: Ähnliche Struktur, jedoch ohne die Trifluorpropylgruppe, was zu unterschiedlichen chemischen Eigenschaften und Reaktivität führt.

- 2-Chlor-5-(methylaminomethyl)pyridin: Enthält einen ähnlichen Pyridinring, unterscheidet sich jedoch im Substitutionsschema, was sich auf seine biologische Aktivität auswirkt.

- 1-(3-Chlorpyridin-2-yl)ethanon: Ähnlicher Chlorpyridinring, jedoch mit unterschiedlichen funktionellen Gruppen, was zu abweichenden Anwendungen und Reaktivität führt .

Schlussfolgerung

1-(6-Chlorpyridin-3-yl)ethylpropandinitril ist eine vielseitige Verbindung mit großem Potenzial in verschiedenen wissenschaftlichen und industriellen Bereichen. Seine einzigartige Struktur ermöglicht vielfältige chemische Reaktionen und Anwendungen, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.

Eigenschaften

CAS-Nummer |

647839-66-5 |

|---|---|

Molekularformel |

C13H11ClF3N3 |

Molekulargewicht |

301.69 g/mol |

IUPAC-Name |

2-[1-(6-chloropyridin-3-yl)ethyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |

InChI |

InChI=1S/C13H11ClF3N3/c1-9(10-2-3-11(14)20-6-10)12(7-18,8-19)4-5-13(15,16)17/h2-3,6,9H,4-5H2,1H3 |

InChI-Schlüssel |

NIFHZSMBDWNLCZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CN=C(C=C1)Cl)C(CCC(F)(F)F)(C#N)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B12603280.png)

![2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12603295.png)

![Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12603301.png)

![6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12603309.png)

![4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B12603316.png)

![3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)-](/img/structure/B12603320.png)

![Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)-](/img/structure/B12603323.png)